molecular formula C10H14O B7894868 1-(2-Ethylphenyl)ethanol

1-(2-Ethylphenyl)ethanol

Cat. No.: B7894868
M. Wt: 150.22 g/mol
InChI Key: DMVMHZNPYMZYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a phenyl group and an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethanol can be synthesized through several methods. One common approach is the reduction of 1-(2-ethylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(2-ethylphenyl)ethanone using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-(2-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to 1-(2-ethylphenyl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2-ethylphenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-(2-Ethylphenyl)ethanone.

    Reduction: 1-(2-Ethylphenyl)ethane.

    Substitution: 1-(2-Ethylphenyl)ethyl chloride.

Scientific Research Applications

1-(2-Ethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

    1-Phenylethanol: Similar structure but lacks the ethyl group on the phenyl ring.

    2-Phenylethanol: The hydroxyl group is attached to the second carbon of the ethyl chain.

    1-(2-Methylphenyl)ethanol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-(2-Ethylphenyl)ethanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, solubility, and interaction with biological targets compared to its similar compounds.

Properties

IUPAC Name

1-(2-ethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMHZNPYMZYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethylphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Ethylphenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(2-Ethylphenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(2-Ethylphenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(2-Ethylphenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(2-Ethylphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.